Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate
Overview
Description
Methyl (E)-2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate is a useful research compound. Its molecular formula is C20H13F9N2O3 and its molecular weight is 500.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Gram-positive bacteria , including menacing bacterial pathogens such as Enterococci and methicillin-resistant S. aureus (MRSA) . These bacteria are responsible for a variety of infections and have become increasingly resistant to antibiotics .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth. It achieves this through a yet to be fully understood mechanism. It’s known that the compound’s efficacy is significantly influenced by the presence of the 3,5-bis(trifluoromethyl)phenyl motif .
Biochemical Pathways
It’s clear that the compound interferes with the normal functioning of the bacteria, leading to their growth inhibition .
Pharmacokinetics
The compound’s potency against bacteria, with minimum inhibitory concertation (mic) values as low as 025 µg/mL, suggests that it has good bioavailability .
Result of Action
The compound’s action results in the inhibition of bacterial growth. It has been found to be potent against MRSA persisters and S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s antibacterial activity can be affected by the presence of other substances in the environment . Furthermore, the compound should be handled with appropriate protective measures to avoid potential hazards .
Properties
IUPAC Name |
methyl 2-[4-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-methoxyprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F9N2O3/c1-31-15(14(9-33-2)17(32)34-3)13(16(30-31)20(27,28)29)5-4-10-6-11(18(21,22)23)8-12(7-10)19(24,25)26/h6-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPKRJMDKHTILX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=COC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F9N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743125 | |
Record name | Methyl 2-[4-{[3,5-bis(trifluoromethyl)phenyl]ethynyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-3-methoxyprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331236-98-7 | |
Record name | Methyl 2-[4-{[3,5-bis(trifluoromethyl)phenyl]ethynyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-3-methoxyprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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